![molecular formula C23H21N3O6S2 B2413297 N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(tiofen-2-ilsulfonil)-1,2,3,4-tetrahidroquinolin-7-il)oxalamida CAS No. 898448-27-6](/img/structure/B2413297.png)
N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(tiofen-2-ilsulfonil)-1,2,3,4-tetrahidroquinolin-7-il)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C23H21N3O6S2 and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han sintetizado derivados de esta molécula y evaluado sus efectos en líneas celulares cancerosas. Por ejemplo, se diseñaron, sintetizaron y probaron una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan unidades heteroarílicas fusionadas en la posición 3 contra células cancerosas de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .
- Se ha determinado la estructura cristalina de compuestos relacionados, como el benzo[d][1,3]dioxol-5-ilmetil 2-(6-metoxinaftalén-2-il)propanoato . Los estudios de cristalografía proporcionan información valiosa sobre las conformaciones moleculares, las interacciones intermoleculares y los arreglos de empaquetamiento.
Actividad Anticancerígena
Cristalografía y Estudios Estructurales
En resumen, N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(tiofen-2-ilsulfonil)-1,2,3,4-tetrahidroquinolin-7-il)oxalamida es prometedor en diversos campos, desde la investigación del cáncer hasta la cristalografía. Sus propiedades multifacéticas justifican una mayor investigación y aplicación en terapias dirigidas y ciencia de materiales. 🌟🔬🧪 .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S2/c27-22(24-13-15-5-8-19-20(11-15)32-14-31-19)23(28)25-17-7-6-16-3-1-9-26(18(16)12-17)34(29,30)21-4-2-10-33-21/h2,4-8,10-12H,1,3,9,13-14H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOHZLMBXUFFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)
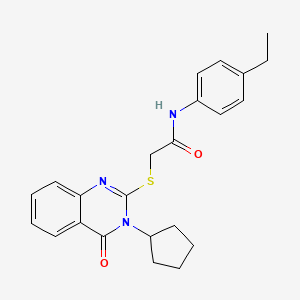
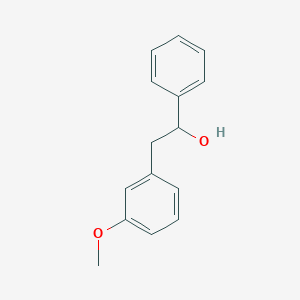
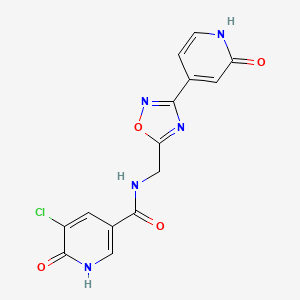



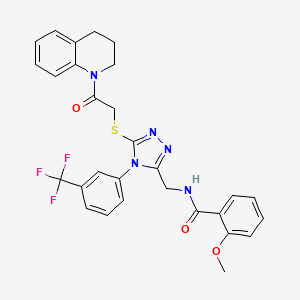
![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)
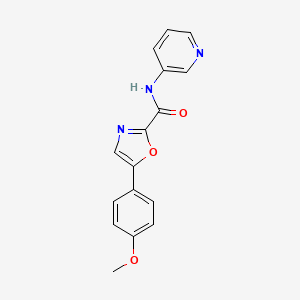
![[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2413236.png)
![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)
